1H-benzimidazole-5,6-diamine
Overview
Description
1H-benzimidazole-5,6-diamine is a member of benzimidazoles . It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . The compound has various synonyms, including 71209-21-7, 1H-BENZO [D]IMIDAZOLE-5,6-DIAMINE, 1H-1,3-BENZODIAZOLE-5,6-DIAMINE, and 5,6-diaminobenzimidazole .
Synthesis Analysis
The synthesis of this compound (9CI) can be achieved from 5,6-DINITROBENZIMIDAZOLE . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to an imidazole ring . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 550.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Chemical Reactions Analysis
Benzimidazole derivatives are known to react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The synthesis of benzimidazole derivatives involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 45.1±0.3 cm³, a polar surface area of 81 Ų, a polarizability of 17.9±0.5 10^-24 cm³, a surface tension of 101.8±3.0 dyne/cm, and a molar volume of 99.7±3.0 cm³ .Scientific Research Applications
Synthesis and Antimicrobial Activity
1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Salahuddin et al. (2017) reported the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which showed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Polymer Chemistry
In the field of polymer chemistry, 1H-benzimidazole derivatives play a crucial role. Sidra et al. (2018) synthesized novel poly(benzimidazole imide)s (PBIPIs) using unsymmetrical diamine isomers containing 4-phenoxy aniline and benzimidazole moieties. These polymers exhibited excellent thermal stability, high glass transition temperatures, and good mechanical properties (Sidra et al., 2018).
Green Synthesis of Benzimidazoles
Nikpassand et al. (2016) discussed the green synthesis of novel azo-linked 2-phenyl benzimidazoles. This research highlights the environmental benefits of using less toxic solvents and catalysts in the synthesis of benzimidazole derivatives (Nikpassand & Pirdelzendeh, 2016).
Metal Complexes and Catalysis
1H-benzimidazole derivatives are also used in the synthesis of metal complexes with catalytic applications. Haghverdi et al. (2018) reported the preparation of iron(II) complexes using 2-(1H-benzimidazol-2-yl)-phenol derivatives, which showed high activity in ethylene oligomerization (Haghverdi et al., 2018).
Pharmaceutical Research
While excluding information related to drug use, dosage, and side effects, it's noteworthy that benzimidazole derivatives have potential pharmaceutical applications. Bhattacharya & Chaudhuri (2008) reviewed benzimidazole-based systems, highlighting their relevance in medicinal chemistry due to their interaction with DNA and interference in DNA-associated processes (Bhattacharya & Chaudhuri, 2008).
High-Performance Polymers
1H-benzimidazole derivatives are instrumental in creating high-performance polymers. Liu et al. (2012) synthesized polyimides derived from a symmetrical diamine containing bis-benzimidazole rings. These polymers exhibited exceptional thermal and mechanical properties, attributable to their rigid-rod structure and hydrogen bonding (Liu et al., 2012).
Mechanism of Action
Target of Action
1H-Benzimidazole-5,6-diamine, a derivative of benzimidazole, has been found to interact with various biological targets. One such target is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis, fatty acid synthesis, and energy production .
Mode of Action
It is known that benzimidazole derivatives can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities . The interaction of this compound with its targets could lead to changes in cellular processes, potentially influencing the function of the target protein or enzyme .
Biochemical Pathways
Given its interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it may influence the biosynthesis of vitamin b12 . Disruption of this pathway could have downstream effects on DNA synthesis, fatty acid synthesis, and energy production .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure . These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of this compound would depend on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . For example, the efficacy of benzimidazole derivatives can be influenced by the presence of other drugs, potentially leading to drug-drug interactions .
Biochemical Analysis
Cellular Effects
Benzimidazole derivatives have been reported to exhibit cytotoxic activities against various human cancer cell lines
Molecular Mechanism
It is known that benzimidazole derivatives can bind to a variety of therapeutic targets due to their structural features and electron-rich environment
Properties
IUPAC Name |
1H-benzimidazole-5,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPHAOWYMKBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327877 | |
Record name | 1H-benzimidazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71209-21-7 | |
Record name | 1H-benzimidazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazole-5,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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